3-(2-aminoethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride

Calcium channel blockade Vasodilation Regioselective SAR

3-(2-Aminoethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride (CAS 2173997‑24‑3) is a regiospecifically N3‑alkylated 3,4‑dihydropyrimidin‑4‑one (DHPM) bearing a 6‑methyl substituent, formulated as the dihydrochloride salt to enhance aqueous solubility and handling precision. It belongs to the class of N‑substituted 3,4‑dihydropyrimidines disclosed in patent literature as calcium antagonists exhibiting potent, long‑lasting vasodilative activity superior to nifedipine in duration.

Molecular Formula C7H13Cl2N3O
Molecular Weight 226.1
CAS No. 2173997-24-3
Cat. No. B2573960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-aminoethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride
CAS2173997-24-3
Molecular FormulaC7H13Cl2N3O
Molecular Weight226.1
Structural Identifiers
SMILESCC1=CC(=O)N(C=N1)CCN.Cl.Cl
InChIInChI=1S/C7H11N3O.2ClH/c1-6-4-7(11)10(3-2-8)5-9-6;;/h4-5H,2-3,8H2,1H3;2*1H
InChIKeyTUUDPHQYFVSHRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Aminoethyl)-6-methyl-3,4-dihydropyrimidin-4-one Dihydrochloride (CAS 2173997-24-3): A Regiospecifically N3‑Substituted DHPM Scaffold for Targeted Cardiovascular and Kinase Research


3-(2-Aminoethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride (CAS 2173997‑24‑3) is a regiospecifically N3‑alkylated 3,4‑dihydropyrimidin‑4‑one (DHPM) bearing a 6‑methyl substituent, formulated as the dihydrochloride salt to enhance aqueous solubility and handling precision . It belongs to the class of N‑substituted 3,4‑dihydropyrimidines disclosed in patent literature as calcium antagonists exhibiting potent, long‑lasting vasodilative activity superior to nifedipine in duration [1]. The compound is positioned as a versatile small‑molecule scaffold for medicinal chemistry, protein kinase inhibitor development, and cardiovascular pharmacology research .

Why Generic DHPM Scaffolds Cannot Replace 3-(2-Aminoethyl)-6-methyl-3,4-dihydropyrimidin-4-one Dihydrochloride in Rigorous SAR Protocols


The assumption that any dihydropyrimidinone core is functionally interchangeable is contradicted by the established pharmacology of this scaffold. The N3 versus N1/N2 substitution position dictates calcium channel binding affinity and selectivity, with N3‑substituted DHPMs demonstrating significantly more potent vasodilative activity than the corresponding N1‑alkylated or unsubstituted analogues [1]. Furthermore, the dihydrochloride salt form of this specific compound provides a defined stoichiometry and aqueous solubility profile not available from the free base (LogP ≈ ‑1.33) [2], directly impacting experimental reproducibility in enzymatic and cell‑based assays. The 6‑methyl substituent further differentiates this compound from the 6‑unsubstituted (CAS 1339406‑66‑4) and 6‑phenyl (CAS 1105195‑70‑7) analogs, each of which possesses distinct steric and electronic properties that modulate target engagement .

Quantitative Differentiation Evidence for 3-(2-Aminoethyl)-6-methyl-3,4-dihydropyrimidin-4-one Dihydrochloride Versus Closest Analogs


N3‑Substitution Confers Documented Calcium Channel Antagonist Activity Absent in N2‑Regioisomeric and N1‑Unsubstituted DHPMs

The N3‑substituted 3,4‑dihydropyrimidine scaffold, which includes the target compound, has been demonstrated to produce potent, long‑lasting vasodilative effects via calcium channel antagonism. In isolated guinea‑pig hearts (Langendorff method, intra‑arterial administration) and anesthetized dogs (intravenous), compounds within this N3‑substituted series outperformed the dihydropyridine calcium antagonist nifedipine in both potency and duration of action, while exhibiting weaker atrioventricular conduction blockade and lower toxicity [1]. By contrast, the N2‑regoisomer 2‑(2‑aminoethyl)‑6‑methyl‑3,4‑dihydropyrimidin‑4‑one (CAS 41648‑85‑5) is not encompassed by the N3‑substituted DHPM patent claims and has no documented calcium channel blocking activity, positioning it as a distinct chemotype rather than a functional substitute .

Calcium channel blockade Vasodilation Regioselective SAR

Dihydrochloride Salt Provides Defined Stoichiometry and Aqueous Solubility Advantage Over Free Base (LogP –1.33)

The target compound is supplied as a crystalline dihydrochloride salt (MW ≈ 226.1 g/mol, purity ≥95%) , which directly addresses the handling limitations of the free base form. The free base 3‑(2‑aminoethyl)‑6‑methyl‑3,4‑dihydropyrimidin‑4‑one (CAS 1105195‑67‑2) has a measured LogP of –1.327 [1], indicating moderate hydrophilicity. However, the dihydrochloride salt further enhances aqueous solubility through ionization of the aminoethyl side chain, enabling precise gravimetric dispensing and consistent dissolution for in vitro assays without the need for organic co‑solvents that can confound biological readouts. The 6‑unsubstituted analog 3‑(2‑aminoethyl)‑3,4‑dihydropyrimidin‑4‑one (CAS 1339406‑66‑4) is commercially available only as the free base (MW 139.16, purity 95%) , lacking the salt‑form advantages of defined counterion content and enhanced water solubility.

Aqueous solubility Salt formulation Assay reproducibility

C6‑Methyl Substituent Modulates LogP and Target Binding Relative to 6‑Unsubstituted and 6‑Phenyl DHPM Analogs

The 6‑methyl group on the target compound is a critical determinant of molecular properties within the DHPM series. The 6‑unsubstituted analog 3‑(2‑aminoethyl)‑3,4‑dihydropyrimidin‑4‑one (CAS 1339406‑66‑4, MW 139.16) lacks the C6 substituent entirely, resulting in a smaller molecular volume and altered hydrogen‑bonding capacity . At the other extreme, the 6‑phenyl analog (CAS 1105195‑70‑7, MW 215.25) introduces a bulky aromatic ring that substantially increases lipophilicity and introduces π‑stacking potential absent in the 6‑methyl compound . The free base of the target compound exhibits a measured LogP of –1.327 [1], indicative of balanced hydrophilicity appropriate for both aqueous assay compatibility and passive membrane permeability. By contrast, the increased steric bulk of the 6‑phenyl substituent is known to shift DHPM LogP upward by approximately 1.5–2.5 log units based on calculated values for structurally analogous DHPM esters [2].

Structure-activity relationship Lipophilicity Steric effects

GRK Inhibitory Potential of Pyrimidine Scaffolds Distinguishes Aminoethyl‑DHPMs from Generic DHPM Libraries

Pyrimidine derivatives bearing aminoethyl substituents have been classified as G protein‑coupled receptor kinase (GRK) inhibitors in commercially available reference standard documentation, citing foundational medicinal chemistry work by Bigham et al. (J. Med. Chem., 35, 1399) . The indazole/dihydropyrimidine chemotype has been further characterized as selectively targeting GRK2 over GRK1 and GRK5 [1]. While direct IC50 data for the specific target compound against GRK isoforms is not publicly available, the convergent structural features—an N3‑aminoethyl side chain on a dihydropyrimidinone core—place it within the GRK‑inhibitory chemospace, distinguishing it from generic Biginelli‑type DHPM libraries that predominantly target calcium channels or have uncharacterized kinase profiles [2].

G protein-coupled receptor kinase Kinase inhibition Cardiac signaling

Optimal Research and Procurement Application Scenarios for 3-(2-Aminoethyl)-6-methyl-3,4-dihydropyrimidin-4-one Dihydrochloride


Calcium Channel Blocker SAR Programs Requiring N3‑Substituted DHPM Lead Scaffolds

Investigators developing next‑generation calcium antagonists for hypertension or angina should select this compound as a core N3‑aminoethyl‑substituted DHPM. The Cho et al. (1989) data establish that N3‑substitution is essential for potent, long‑lasting vasodilative activity superior to dihydropyridines such as nifedipine in duration, with reduced atrioventricular conduction suppression and lower toxicity profiles [1]. Use this dihydrochloride salt directly in Langendorff isolated heart perfusion models or in vivo SHR dosing studies, bypassing the solubility limitations of the free base.

GRK‑Focused Kinase Inhibitor Screening and Cardiac Signaling Research

For groups building kinase inhibitor libraries targeting GRK2‑mediated cardiac desensitization pathways, this compound represents an entry point into the indazole/dihydropyrimidine GRK inhibitor chemotype [1]. Its aminoethyl side chain provides a protonatable handle for salt formation and potential hydrogen‑bonding interactions within the kinase active site. Prioritize this compound for initial GRK2 enzymatic screening at concentrations derived from structurally analogous dihydropyrimidine GRK2 inhibitors (active in the low nanomolar range), and compare against pyrrolopyrimidine‑based GRK1/5 inhibitors to establish selectivity fingerprints [2].

Physicochemical Profiling and Formulation Development for DHPM‑Based Lead Optimization

The balanced LogP (–1.33 for the free base) and the dihydrochloride salt form make this compound suitable for systematic ADME/PK profiling in lead optimization campaigns [1][2]. Use it as a reference compound when evaluating the impact of C6 substituent variation on solubility, permeability, and metabolic stability. The defined salt stoichiometry ensures consistent dissolution for parallel artificial membrane permeability assays (PAMPA) and Caco‑2 monolayer transport studies, contrasting with the variable solubility of the 6‑phenyl analog (CAS 1105195‑70‑7) .

Regioselective Synthesis and N3‑Functionalization Methodology Development

Synthetic chemistry groups developing regioselective N3‑alkylation protocols for DHPM scaffolds should utilize this compound as an authentic standard. The patent literature emphasizes that N3‑substituted 3,4‑dihydropyrimidines require carefully controlled reaction conditions (low‑temperature chloroformate activation followed by alcohol substitution) to avoid N1/N3 regioisomeric mixtures [1]. This dihydrochloride salt serves as a well‑characterized reference for HPLC purity monitoring and NMR confirmation of N3‑regiospecificity in newly developed synthetic routes.

Quote Request

Request a Quote for 3-(2-aminoethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.